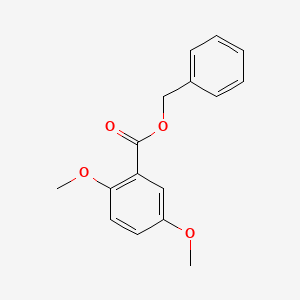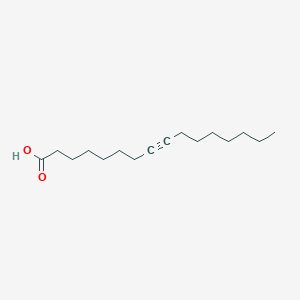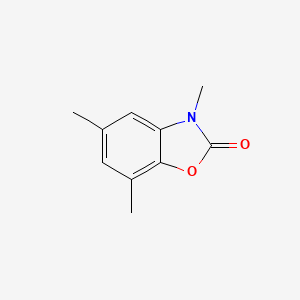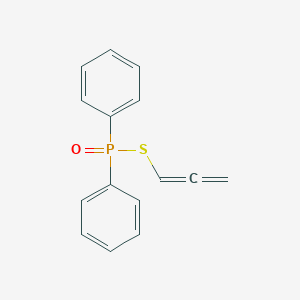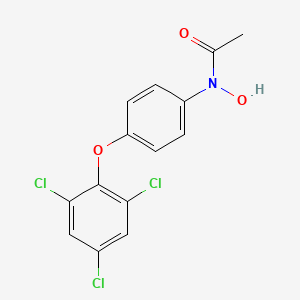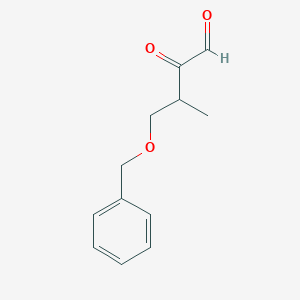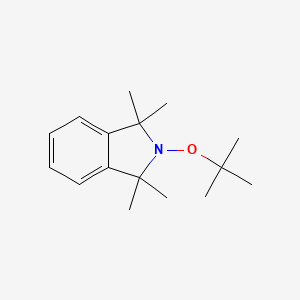![molecular formula C4H12N2OSi B14350211 N-[(Trimethylsilyl)methyl]nitrous amide CAS No. 97869-40-4](/img/structure/B14350211.png)
N-[(Trimethylsilyl)methyl]nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Trimethylsilyl)methyl]nitrous amide is a compound that features a trimethylsilyl group attached to a nitrous amide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(Trimethylsilyl)methyl]nitrous amide can be synthesized through the reaction of trimethylsilyl chloride with nitrous acid in the presence of a base. The reaction typically involves the following steps:
Formation of Trimethylsilyl Chloride: Trimethylsilyl chloride is prepared by reacting chlorotrimethylsilane with a suitable base.
Reaction with Nitrous Acid: The trimethylsilyl chloride is then reacted with nitrous acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Trimethylsilyl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation Products: Nitroso compounds.
Reduction Products: Amines.
Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
N-[(Trimethylsilyl)methyl]nitrous amide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Trimethylsilyl)methyl]nitrous amide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The nitrous amide moiety can undergo transformations that lead to the formation of reactive intermediates, which can interact with biological molecules or other chemical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: A similar compound used in derivatization reactions.
N-Trimethylsilyl-N-methylacetamide: Another related compound with similar reactivity.
Uniqueness
N-[(Trimethylsilyl)methyl]nitrous amide is unique due to its specific combination of a trimethylsilyl group and a nitrous amide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
97869-40-4 |
|---|---|
Formule moléculaire |
C4H12N2OSi |
Poids moléculaire |
132.24 g/mol |
Nom IUPAC |
N-(trimethylsilylmethyl)nitrous amide |
InChI |
InChI=1S/C4H12N2OSi/c1-8(2,3)4-5-6-7/h4H2,1-3H3,(H,5,7) |
Clé InChI |
RZVBDFCMCDRMEM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CNN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




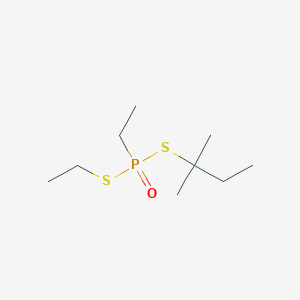
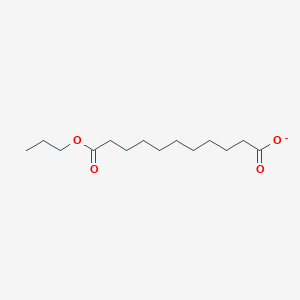
![1-[2-(Naphthalen-1-yl)ethyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B14350161.png)
